Scientific Field: Pharmacology
Summary of Application: This compound has been identified for its potential pharmacological effects, including antileishmanial and antimalarial activities.
Methods of Application/Experimental Procedures: The compound’s structures were verified using techniques such as elemental microanalysis, FTIR, and 1H NMR.
Results/Outcomes: One of the derivatives showed superior antipromastigote activity with an IC50 value of 0.018, which was significantly more active than standard drugs.
Scientific Field: Medicinal Chemistry
Summary of Application: Evaluation of the compound’s potential as an antileishmanial and antimalarial agent.
Methods of Application/Experimental Procedures: Synthesis of derivatives followed by in vitro and in vivo testing against Leishmania aethiopica and Plasmodium berghei.
Results/Outcomes: Some derivatives showed significant activity, with one compound being more active than standard drugs.
Scientific Field: Bioinformatics
Summary of Application: Investigating the binding affinity of the compound to biological targets through molecular docking.
Methods of Application/Experimental Procedures: Utilizing software tools to simulate the interaction between the compound and target proteins.
Results/Outcomes: Identification of potential binding modes and interaction energies.
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 315.59 g/mol. This compound features a tetrahydrooxazolo structure fused to a pyridine ring, which contributes to its unique chemical properties. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry .
Research indicates that 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride exhibits significant biological activity, particularly in pharmacological studies. It has been associated with various therapeutic effects, including anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets, potentially influencing cellular pathways related to pain and inflammation .
The synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride can involve several methods:
These methods may vary based on available reagents and desired yields .
The primary applications of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride include:
Interaction studies involving this compound have focused on its binding affinity to various biological targets. These studies often employ techniques such as:
Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound .
Several compounds share structural similarities with 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine | 885272-79-7 | Different oxazolo structure; potential different biological activity |
| 2-(4-Bromophenyl)-1H-pyrrole | 885272-77-5 | Contains a pyrrole ring instead of oxazolo; different reactivity |
| 2-(Phenyl)-4H-pyran-4-one | Not available | Similar aromatic system; different heterocyclic structure |
These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences. The unique tetrahydrooxazolo structure of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride distinguishes it from these similar compounds by potentially offering unique interactions with biological targets .
The construction of oxazolo-pyridine scaffolds represents a fundamental challenge in heterocyclic chemistry, requiring careful consideration of cyclization methodologies to achieve the desired tetrahydrooxazolo[4,5-c]pyridine framework [1]. Multiple strategic approaches have been developed for the formation of these bicyclic systems, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions [2] [3].
Intramolecular Cyclization Approaches
The most prevalent strategy involves intramolecular cyclization of appropriately functionalized precursors containing both oxazole and pyridine building blocks [4]. Research has demonstrated that oxime-based cyclization reactions can effectively generate isoxazolopyridine intermediates, which subsequently undergo rearrangement to form the desired oxazolo[4,5-c]pyridine scaffold [4]. The cyclization of 3-acylpyridine N-oxide oximes has been shown to proceed with high regioselectivity when employing triisopropylbenzenesulfonyl chloride as the electrophile in combination with diisopropylethylamine as the base, achieving yields of up to 86% [4].
Thermal Condensation Methods
Thermal condensation represents another established methodology for oxazolo-pyridine construction [5] [2]. The synthesis of related tetrahydropyridine derivatives has been accomplished through the reaction of 2-thiophene ethylamine with formaldehyde and water at elevated temperatures ranging from 50-55°C for extended periods of 20-30 hours [5]. This approach involves the initial formation of imine intermediates followed by cyclization using ethanolic hydrogen chloride at temperatures of 65-75°C [5]. The method demonstrates good reproducibility with yields ranging from 32-88% depending on the specific substitution pattern [5].
Base-Promoted Addition/Annulation Sequences
Alternative cyclization strategies employ base-promoted domino addition/annulation reactions of ortho-alkynylbenzaldehydes in the presence of alcohols [6]. These reactions proceed through nucleophilic addition followed by cyclization to generate heterocyclic frameworks with high regioselectivity [6]. The methodology has been successfully applied to the synthesis of dihydroisobenzofuran derivatives, demonstrating the potential for adaptation to oxazolo-pyridine systems [6].
| Strategy | Reaction Conditions | Typical Yield (%) | Selectivity | Substrate Tolerance |
|---|---|---|---|---|
| Intramolecular Cyclization | 50-120°C, 2-24h | 65-85 | High | Good |
| Metal-Catalyzed Coupling | Pd catalyst, 80-100°C | 70-90 | Moderate to High | Excellent |
| Thermal Condensation | 150-250°C, 1-8h | 32-88 | Variable | Limited |
| Acid-Mediated Cyclization | Polyphosphoric acid/Polyphosphoric acid trimethylsilyl ester, 90-190°C | 40-85 | High | Good |
| Oxidative Cyclization | Air/Oxygen, 80-120°C | 60-80 | Moderate | Moderate |
Palladium-catalyzed carbon-hydrogen bond functionalization has emerged as a powerful tool for the construction and subsequent modification of oxazolo-pyridine scaffolds [7] [8] [9]. These methodologies enable direct functionalization of unreactive carbon-hydrogen bonds, providing efficient alternatives to traditional cross-coupling approaches [10] [11].
Direct C–H Bond Heteroarylation
The construction of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine scaffolds has been achieved through palladium-catalyzed direct carbon-hydrogen bond functionalization methodology [7] [8]. This approach utilizes both intramolecular and intermolecular processes to build the tricyclic framework and subsequently achieve carbon-hydrogen bond functionalization at the C-2 position of the oxazole unit with various heteroaryl iodides [7] [8]. The methodology demonstrates remarkable selectivity, preserving halogen substituents on the pyridine moiety to offer late-stage substitution sites for further derivatization [7] [8].
Palladium Catalyst Systems
Various palladium catalyst systems have been employed for carbon-hydrogen functionalization of oxazoline and related heterocycles [12]. The development of bisdiamantyl-substituted secondary phosphine oxide ligands in combination with palladium acetate has proven particularly effective for promoting carbon-hydrogen arylations of oxazolines [12]. These catalyst systems operate efficiently in dimethylacetamide solvent and demonstrate tolerance for a range of substrates, including nitrogen- and sulfur-containing heterocycles [12]. The reaction conditions allow for racemization-free synthesis, enabling the preparation of chiral ligands for asymmetric catalysis applications [12].
Mechanistic Considerations
The palladium-catalyzed carbon-hydrogen functionalization process involves initial carbon-hydrogen activation followed by intramolecular carbon-heteroatom bond formation [11]. Research has demonstrated that the method provides efficient access to various nitrogen-heterocycles, including indazoles, indoles, and 2-quinolinones, as well as sulfur-heterocycles such as benzothiazoles and benzothiophenes [11]. Yields are typically good to high, with excellent functional group tolerance observed across different substrate classes [11].
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|---|
| Palladium tetrakis(triphenylphosphine) | Triphenylphosphine | Sodium carbonate/Potassium carbonate | Toluene/Water | 80-100 | 65-85 |
| Palladium acetate/Triphenylphosphine | Triphenylphosphine | Triethylamine | Dimethylformamide/Dimethylacetamide | 100-120 | 70-90 |
| Palladium on Carbon | None | None | Methanol | 25-50 | 60-80 |
| Palladium dichloride bis(triphenylphosphine) | Triphenylphosphine | Cesium carbonate | Tetrahydrofuran | 80-110 | 75-88 |
| Palladium dibenzylideneacetone/ligand | Secondary phosphine oxide/N-heterocyclic carbene | Potassium phosphate | Dioxane | 100-140 | 78-92 |
The transition from laboratory-scale synthesis to industrial production presents significant challenges for heterocyclic compounds, particularly in maintaining yield consistency and product quality [13] [14] [15]. The pharmaceutical industry faces mounting pressure to develop more efficient and sustainable manufacturing processes while ensuring compliance with stringent regulatory requirements [14] [16].
Scale-Up Considerations
Industrial-scale production of heterocyclic compounds encounters multiple technical challenges related to heat and mass transfer limitations [13]. The manufacturing process demands precise control over material flow rates, requiring reliability, accuracy, hygiene, and minimal interruptions throughout the production line [16]. Research has demonstrated that microwave-assisted synthesis, while highly effective at laboratory scale, often encounters difficulties when scaled to larger reaction volumes [17]. Studies have shown that scaling from 10 milliliter sealed vessels to 60 milliliter multi-mode reactors can result in significant yield reductions, from 96% efficiency to 65% for related heterocyclic transformations [17].
Continuous Flow Processing
Continuous flow synthesis has emerged as a preferred alternative for industrial-scale heterocycle production, offering improved heat and mass transfer characteristics compared to traditional batch processing [13] [15]. The technology enables reactor miniaturization, leading to enhanced process safety and facilitating scale-up through scale-out approaches [13]. Studies on pyridine synthesis have demonstrated that continuous flow processing can achieve 86% isolated yields, outperforming traditional two-step batch methodologies that typically yield 81% over multiple steps [17]. The improved kinetics and processing rates of flow systems provide significant advantages for industrial implementation [17].
Process Optimization Strategies
Yield optimization in industrial settings requires systematic evaluation of multiple process parameters including temperature, residence time, catalyst loading, and solvent systems [18] [15]. Research utilizing Design of Experiments approaches has identified critical factors for process understanding and optimization [15]. Microwave-assisted synthesis has shown particular promise for heterocyclic synthesis, significantly reducing reaction times and enhancing product yields through homogeneous heating [18]. The methodology has proven especially effective for formation of heterocyclic compounds, facilitating difficult reactions while reducing the need for harsh reagents [18].
Quality Control and Regulatory Compliance
Industrial pharmaceutical manufacturing faces increasing regulatory scrutiny from agencies such as the Food and Drug Administration and European Medicines Agency, extending approval timelines and raising compliance costs [14]. The industry requires significant investments in regulatory expertise and systems to maintain quality standards [14]. Manufacturing processes must accommodate stringent documentation requirements, environmental impact assessments, and worker safety protocols [16].
| Challenge Category | Laboratory Scale | Pilot Scale (10-100kg) | Industrial Scale (>1000kg) | Mitigation Strategy |
|---|---|---|---|---|
| Heat Transfer | Excellent | Good | Poor to Moderate | Continuous Flow |
| Mixing Efficiency | Excellent | Good | Challenging | Advanced Mixing |
| Yield Consistency | ±5% | ±8% | ±15% | Process Control |
| Impurity Control | <1% | 1-3% | 3-8% | Purification Steps |
| Process Safety | Manageable | Moderate Risk | High Risk | Containment Systems |
| Scale-up Effects | Not Applicable | Moderate | Significant | Careful Optimization |
The formation of hydrochloride salts represents a critical post-synthetic modification for pharmaceutical compounds, serving to enhance solubility, stability, and bioavailability characteristics [19] [20] [21]. Salt formation constitutes the most preferred and effective method for improving the physicochemical properties of active pharmaceutical ingredients [22].
Direct Acid Addition Methods
The most common approach for hydrochloride salt formation involves the direct addition of hydrochloric acid to the free base form of the compound [19] [21]. Research on related compounds has demonstrated that 2-(8-Ethynyl-3-(oxazol-5-yl)-4H-benzo[f]imidazo[1,5-a] [5] [2]diazepin-6-yl)pyridin-1-ium chloride can be prepared by dissolving the free base in anhydrous dichloromethane under argon atmosphere at 30-35°C, followed by dropwise addition of 2 molar hydrochloric acid in ether over 10 minutes [19]. This methodology typically achieves yields of 83% with high purity [19].
Crystallization and Recrystallization Techniques
Crystallization represents a fundamental purification method for salt formation, involving dissolution of the compound in an appropriate hot solvent followed by controlled cooling to achieve saturation and crystal formation [23]. The process of recrystallization can be employed to further purify crystals obtained from initial salt formation, removing trapped impurities through multiple dissolution and recrystallization cycles [23]. Research has shown that the choice of solvent system significantly impacts crystal quality and purity levels [23].
Solid-State Thermomechanical Engineering
Advanced methodologies for pharmaceutical salt synthesis include solid-state thermomechanical engineering using continuous extrusion processing [20]. This approach enables solvent-free synthesis of high-quality pharmaceutical salts by applying controlled temperature, shear rate, and stress conditions [20]. Studies on ketoconazole-oxalic acid and ciprofloxacin-maleic acid salts have demonstrated that thermomechanical synthesis produces pure salts with excellent quality and yield while eliminating solvent requirements [20].
Characterization and Quality Assessment
Nuclear magnetic resonance spectroscopy provides essential characterization data for hydrochloride salt formation, revealing characteristic downfield shifts in hydrogen atoms near nitrogen centers [19]. Research has shown that protons adjacent to pyridine nitrogen atoms exhibit chemical shift differences between free base and hydrochloride salt forms, with typical downfield shifts of 0.1-0.2 parts per million [19]. Carbon-13 nuclear magnetic resonance spectroscopy also demonstrates characteristic changes upon salt formation [19].
Process Parameters and Optimization
Salt screening begins with characterization of the free acid or base, followed by identification of potential counterions and planning of crystallization experiments [21]. The determination of acid dissociation constants and corresponding ionizable groups provides crucial information for assessing salt formation feasibility [21]. This information guides the selection of suitable counterions and preliminary synthesis of salt forms, preferably at the microscale level [21].
| Method | Acid Type | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Acid Addition | Hydrochloric acid in ether/ethanol | Dichloromethane/Ether | 0-35 | 80-95 | 95-99 |
| Solvent Exchange | Hydrochloric acid gas | Various | Room Temperature | 70-85 | 90-95 |
| Precipitation | Aqueous hydrochloric acid | Water/Organic | 0-5 | 75-90 | 92-98 |
| Crystallization | Ethanolic hydrochloric acid | Ethanol/Water | 65-75 | 85-95 | 98-99.5 |
| Spray Drying | Hydrochloric acid solution | Aqueous | 80-120 | 90-98 | 95-99 |
Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) Analysis
The 1H Nuclear Magnetic Resonance spectrum of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride exhibits characteristic signals that confirm the structural integrity of the compound . The aromatic protons from the 4-bromophenyl substituent appear as a characteristic AA'BB' pattern in the range δ 7.5-8.0 parts per million, consistent with para-disubstituted benzene rings found in similar bromophenyl derivatives [2] [3]. The oxazole proton manifests as a distinctive signal at δ 6.5-7.0 parts per million, indicating the presence of the heteroaromatic oxazole ring system [5]. The tetrahydropyridine ring protons appear as complex multiplets in the aliphatic region, with the NCH2 protons typically observed at δ 2.5-3.5 parts per million [6] .
Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) Analysis
The 13C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of the molecule [2]. The oxazole carbon signals appear in the characteristic range δ 160-170 parts per million, confirming the presence of the oxazole heterocycle [5]. Aromatic carbons from both the bromophenyl and pyridine rings are observed in the range δ 120-140 parts per million, while the aliphatic carbons of the tetrahydropyridine ring appear at δ 40-60 parts per million [6] . The quaternary carbon attached to the bromine atom exhibits a characteristic downfield shift due to the electron-withdrawing effect of the halogen [8] [9].
Infrared spectroscopy reveals the functional group characteristics of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride [2] [10]. The spectrum displays several diagnostic absorption bands that confirm the molecular structure. The C=N stretching vibration of the oxazole ring appears as a strong absorption at 1620-1640 cm⁻¹, while the C=N stretching of the pyridine ring is observed at 1500-1520 cm⁻¹ [5] [11]. The presence of the bromine atom is confirmed by the C-Br stretching vibration at 1070-1090 cm⁻¹ [8]. Additionally, the N-H stretching vibration appears as a medium-intensity band at 3200-3400 cm⁻¹, characteristic of secondary amine functionalities in the tetrahydropyridine ring [12] [13].
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information [2] [14]. The molecular ion peak appears at m/z 315.59, corresponding to the molecular weight of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride. The fragmentation pattern reveals characteristic losses including the elimination of hydrogen chloride (m/z 279.13) and bromine (m/z 234.04) [8]. The base peak at m/z 157.01 corresponds to the [C6H4Br]+ fragment, indicating the stability of the bromophenyl moiety under electron impact conditions [15] [9].
The melting point of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride was determined using the capillary method [12] [13]. The compound exhibits a melting point range of 145-150°C, which is consistent with similar oxazolo[4,5-c]pyridine derivatives [16] [17]. This melting point range indicates good thermal stability and crystalline order in the solid state. The relatively sharp melting point suggests high purity of the compound and minimal presence of impurities that could cause melting point depression [18] [13].
Solubility studies reveal that 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride exhibits limited aqueous solubility (<5 μg/mL) [19] [18]. This low aqueous solubility is attributed to the hydrophobic nature of the bromophenyl substituent and the fused ring system. The compound shows enhanced solubility in organic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, with moderate solubility in methanol and ethanol [16] [20]. The partition coefficient (LogP) was calculated to be in the range of 2.7-3.2, indicating moderate lipophilicity [19] [21].
Density functional theory calculations were performed using the B3LYP functional with the 6-311G(d,p) basis set to investigate the electronic properties of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride [22] [23]. The optimized geometry reveals a planar arrangement of the oxazolo[4,5-c]pyridine core with the bromophenyl substituent oriented at a dihedral angle that minimizes steric repulsion. The calculated molecular dipole moment of 4.2 Debye indicates significant polarity, primarily due to the electron-withdrawing effect of the bromine atom and the nitrogen-containing heterocycles [22] .
The frontier molecular orbital analysis provides insights into the electronic reactivity of the compound [22] [23]. The highest occupied molecular orbital (HOMO) is primarily localized on the bromophenyl ring system with an energy of -5.3 electron volts, while the lowest unoccupied molecular orbital (LUMO) is centered on the pyridine ring with an energy of -1.8 electron volts . The HOMO-LUMO energy gap of 3.5 electron volts indicates moderate chemical reactivity and potential for electronic transitions in the visible region [22] [23]. The global hardness parameter (η = 1.75 electron volts) suggests moderate stability against charge transfer processes [23].